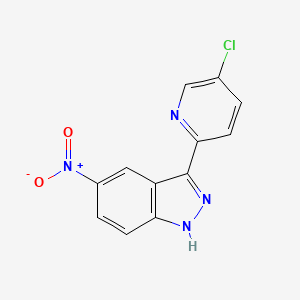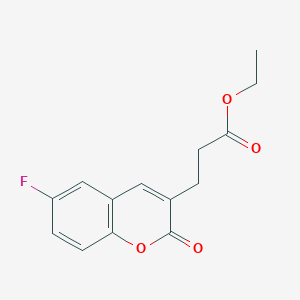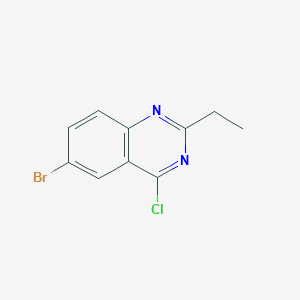
(2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1,3,5-トリメチル-1H-ピラゾール-4-イル)キノリン-4-イル)メタノールは、ピラゾール部分を置換したキノリン環を特徴とする複雑な有機化合物です。
製法
合成経路と反応条件
(2-(1,3,5-トリメチル-1H-ピラゾール-4-イル)キノリン-4-イル)メタノールの合成は、通常、多段階の有機反応を伴います。一般的なアプローチの1つは、塩基性条件下で2-クロロキノリンと1,3,5-トリメチルピラゾールを縮合させ、続いて還元してメタノール基を導入することです。反応条件では、ジメチルホルムアミド(DMF)などの溶媒と、パラジウム炭素(Pd / C)などの触媒を使用する必要があります。
工業的製造方法
この化合物の工業的製造方法は、専門的な用途のために、十分に文書化されていません。大規模合成は、通常、実験室規模の方法を最適化して、収率と純度を高め、場合によっては連続フロー反応器と自動合成技術を組み込むことを含みます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol typically involves multi-step organic reactions. One common approach is the condensation of 2-chloroquinoline with 1,3,5-trimethylpyrazole under basic conditions, followed by reduction to introduce the methanol group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would typically involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly incorporating continuous flow reactors and automated synthesis techniques.
化学反応の分析
反応の種類
(2-(1,3,5-トリメチル-1H-ピラゾール-4-イル)キノリン-4-イル)メタノールは、次のようなさまざまな化学反応を起こすことができます。
酸化: メタノール基は、過マンガン酸カリウム(KMnO4)などの酸化剤を使用してカルボン酸に酸化できます。
還元: キノリン環は、水素化条件下で還元できます。
置換: ピラゾール環は、求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム(KMnO4)。
還元: パラジウム炭素(Pd / C)を触媒として使用する水素ガス(H2)。
置換: 塩化アルミニウム(AlCl3)などのルイス酸の存在下での臭素(Br2)などの求電子剤。
主要な生成物
酸化: (2-(1,3,5-トリメチル-1H-ピラゾール-4-イル)キノリン-4-イル)カルボン酸の生成。
還元: 部分的または完全に水素化されたキノリン誘導体の生成。
置換: さまざまな置換ピラゾール誘導体の生成。
科学研究への応用
化学
化学では、(2-(1,3,5-トリメチル-1H-ピラゾール-4-イル)キノリン-4-イル)メタノールは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応機構と経路を探求することができます。
生物学
生物学的研究では、この化合物は、その潜在的な生物活性のために、酵素相互作用と受容体結合を研究するためのプローブとして使用できます。
医学
医薬品化学では、この化合物の誘導体は、抗炎症作用や抗癌作用など、潜在的な治療効果について調査されています。
産業
産業部門では、この化合物は、特定の電気的または光学的特性を備えた新素材の開発に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, (2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific electronic or optical properties.
作用機序
(2-(1,3,5-トリメチル-1H-ピラゾール-4-イル)キノリン-4-イル)メタノールの作用機序には、特定の分子標的との相互作用が含まれます。キノリン環はDNAとインターカレーションする可能性があり、ピラゾール部分はさまざまな酵素や受容体と相互作用する可能性があります。これらの相互作用は、生物学的経路を調節し、化合物の観察された効果につながる可能性があります。
類似化合物の比較
類似化合物
- (1,3,5-トリメチル-1H-ピラゾール-4-イル)メタノール
- 2-(1,3,5-トリメチル-1H-ピラゾール-4-イル)エタノール
- 1,3,5-トリメチル-1H-ピラゾール-4-ボロン酸ピナコールエステル
独自性
(2-(1,3,5-トリメチル-1H-ピラゾール-4-イル)キノリン-4-イル)メタノールは、その構造中にキノリン環とピラゾール環の両方があるため、独自です。この二重の機能により、より単純な類似体と比較して、より幅広い化学反応と生物学的相互作用が可能になります。
類似化合物との比較
Similar Compounds
- (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol
- 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol
- 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
(2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is unique due to the presence of both a quinoline and a pyrazole ring in its structure. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to its simpler analogs.
特性
分子式 |
C16H17N3O |
|---|---|
分子量 |
267.33 g/mol |
IUPAC名 |
[2-(1,3,5-trimethylpyrazol-4-yl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C16H17N3O/c1-10-16(11(2)19(3)18-10)15-8-12(9-20)13-6-4-5-7-14(13)17-15/h4-8,20H,9H2,1-3H3 |
InChIキー |
GLISHRBYXIKPGO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)C)C2=NC3=CC=CC=C3C(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B11851429.png)










![[1-(N-Acetylglycylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11851494.png)


